molecular formula C11H21NO5 B8177475 3-[3-(Boc-amino)propoxy]propanoic acid

3-[3-(Boc-amino)propoxy]propanoic acid

Cat. No.: B8177475
M. Wt: 247.29 g/mol
InChI Key: QWJRJQMNTLUKII-UHFFFAOYSA-N
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Description

Significance of Boc-Protected Linkers in Advanced Synthetic Methodologies

The use of Boc-protected linkers is a well-established and powerful strategy in advanced synthetic methodologies, most notably in solid-phase peptide synthesis (SPPS) and the construction of complex bioactive molecules. sigmaaldrich.combldpharm.com The Boc group's acid lability, in contrast to the base-lability of the Fmoc group, forms the basis of an orthogonal protection strategy, allowing for the selective deprotection of either the N-terminus or side chains of amino acids during peptide elongation. sigmaaldrich.com This control is fundamental to building complex peptide sequences with high fidelity.

Beyond traditional peptide synthesis, Boc-protected linkers are integral to the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). bldpharm.comnih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.gov These molecules consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The nature of this linker—its length, rigidity, and composition—is a critical determinant of the PROTAC's efficacy. nih.gov Boc-protected linkers, such as those based on the 3-[3-(Boc-amino)propoxy]propanoic acid scaffold, are employed in the modular synthesis of PROTACs, allowing for the systematic variation of the linker to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The development of "clickable" linkers, which can be readily modified using robust and high-yielding reactions like copper-catalyzed azide-alkyne cycloaddition, has further expanded the utility of Boc-protected linkers in creating diverse libraries of compounds for drug discovery.

Overview of Propanoic Acid Derivatives as Versatile Intermediates

Propanoic acid and its derivatives are a ubiquitous class of compounds in organic chemistry and medicinal chemistry, serving as versatile intermediates in a multitude of synthetic transformations. nih.gov The carboxylic acid functionality of propanoic acid can be readily converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols, making it a valuable synthon for constructing more complex molecular architectures.

In the context of drug discovery, the propanoic acid motif is found in numerous pharmaceuticals. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropionic acid derivatives. Furthermore, propanoic acid derivatives are frequently utilized as linkers in the design of prodrugs and other targeted therapeutic agents. nih.gov By tethering a drug molecule to a targeting moiety via a propanoic acid-based linker, it is possible to improve the drug's solubility, stability, and pharmacokinetic profile, while also potentially reducing off-target toxicity.

The bifunctional nature of substituted propanoic acids, such as 3-aminopropanoic acid (β-alanine), provides a scaffold for creating molecules with dual functionalities. This is exemplified in the synthesis of complex natural products and in the development of novel biomaterials. The ability to introduce various substituents onto the propanoic acid backbone allows for the fine-tuning of the molecule's physical and chemical properties to suit specific applications.

Detailed Research Findings

While specific research detailing the synthesis and application of This compound itself is not extensively published in peer-reviewed literature, its structural motifs are well-represented in the design of linkers for advanced applications, particularly in the field of PROTACs. The principles of its utility can be clearly illustrated by examining the synthesis and application of closely related derivatives.

For instance, a patent for the development of Bruton's tyrosine kinase (BTK) degrading PROTACs describes the use of a very similar linker, 3-(3-(2-(((2S,4R)-4-hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)-pyrrolidine-2-carboxamido)methyl)-5-(4-methylthiazol-5-yl)phenoxy)propoxy)propanoic acid . nih.gov In this complex molecule, the core structure of a propoxy-propanoic acid linker is evident. The synthesis involves the coupling of the propanoic acid moiety with an amine-containing BTK ligand, while the other end of the linker is attached to a ligand for the E3 ligase. This example underscores the critical role of such linkers in bridging two distinct binding elements to create a functional heterobifunctional degrader.

The synthesis of such linkers generally follows a convergent approach where the Boc-protected amino alcohol is first coupled to a suitable propionic acid derivative, or vice versa, followed by further functionalization. The Boc group ensures that the amine functionality remains unreactive until it is needed for coupling to the second ligand.

The physicochemical properties of This compound are crucial for its function as a linker. These properties, along with those of related compounds, are summarized in the data tables below.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H21NO5 uni.lu
Molecular Weight 247.29 g/mol sigmaaldrich.com
IUPAC Name 3-{[3-(tert-butoxycarbonylamino)propoxy]}propanoic acid
CAS Number 1935337-56-6 sigmaaldrich.comchemsrc.com
Predicted XLogP3 0.6 uni.lu
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 8
Physical Description Yellow semi-solid

Interactive Data Table: Representative Boc-Protected Linkers in Synthetic Chemistry

Compound NameStructureApplicationReference
This compound CC(C)(C)OC(=O)NCCCOCCC(=O)OPROTACs, Bioconjugation uni.lusigmaaldrich.com
(S,R,S)-AHPC-pentanoic-acid O=C(O)CCCC[C@H]1N(C(=O)C@HNC(=O)c2cccc3c2C(=O)NC3=O)CC@@HC1PROTAC Linker
Boc-NH-ethyl-SS-propionic acid CC(C)(C)OC(=O)NCCS/SCCC(=O)OCleavable Linker for ADCs nih.gov
Thalidomide-O-PEG5-Tosyl O=S(c1ccc(C)cc1)(O[C@H]2C(N3C(=O)CC(NC(CCOCCOCCOCCO)=O)=O)C(=O)NC2=O)=OPROTAC Linker

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-6-4-7-16-8-5-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJRJQMNTLUKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 3-[3-(Boc-amino)propoxy]propanoic acid in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive data on the chemical environment and connectivity of each proton and carbon atom within the molecule. researchgate.net

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. The spectrum of this compound is expected to show signals corresponding to the tert-butoxycarbonyl (Boc) group, the two propyl chains, and the exchangeable protons of the carbamate (B1207046) and carboxylic acid groups. docbrown.info The integration of these signals confirms the ratio of protons in each environment.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by identifying the number of unique carbon environments. mdpi.com The chemical shifts in the ¹³C spectrum are indicative of the type of carbon atom (e.g., alkyl, ether-linked, carbonyl), providing a complete carbon skeleton of the molecule. oregonstate.edudocbrown.info

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C(CH₃)₃ ~1.44 Singlet 9H
-O-CH₂-CH₂ -CH₂-NH- ~1.80 Quintet 2H
-O-CH₂-CH₂ -COOH ~2.60 Triplet 2H
-CH₂-NH -Boc ~3.15 Quartet 2H
-O-CH₂ -CH₂-CH₂- ~3.50 Triplet 2H
-O-CH₂ -CH₂-COOH ~3.70 Triplet 2H
-NH - ~5.0 (Broad) Singlet 1H

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C(C H₃)₃ ~28.3
-O-CH₂-C H₂-CH₂-NH- ~29.5
-O-CH₂-C H₂-COOH ~34.8
-CH₂-C H₂-NH-Boc ~38.5
C H₂-O-CH₂- ~66.5
-O-C H₂-CH₂-COOH ~68.9
C (CH₃)₃ ~79.5
-NH-C O-O- ~156.0

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net For this compound, COSY would show correlations between the protons of the adjacent methylene (B1212753) (-CH₂-) groups within each propyl chain, confirming their connectivity. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. scribd.comyoutube.com HSQC is used to definitively assign each carbon atom in the molecule based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. researchgate.netscribd.com This is crucial for identifying connectivity across heteroatoms (like oxygen and nitrogen) and to quaternary carbons. Key HMBC correlations would include those from the Boc group's methyl protons to the carbamate carbonyl carbon and the quaternary carbon, as well as correlations between the protons on one propyl chain and the carbons of the other via the central ether oxygen.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a vital technique for determining the molecular weight of this compound and confirming its elemental composition. The compound has a molecular formula of C₁₁H₂₁NO₅ and a monoisotopic mass of approximately 247.1420 Da. uni.lusigmaaldrich.com

Soft ionization techniques like Electrospray Ionization (ESI) are typically used for this type of polar molecule. In positive ion mode, the spectrum would be expected to show the protonated molecular ion [M+H]⁺ at m/z 248.1493 and adducts such as the sodium ion [M+Na]⁺ at m/z 270.1312. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 246.1347 would be observed. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high accuracy.

Fragmentation analysis can also provide structural information. A characteristic fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group or isobutylene, which can be observed in tandem MS (MS/MS) experiments. nih.gov

Predicted ESI-MS Adducts for this compound

Adduct Calculated m/z
[M+H]⁺ 248.1493
[M+Na]⁺ 270.1312
[M+K]⁺ 286.1051

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. vscht.cz The IR spectrum of this compound would display several key absorption bands confirming its structure.

The most prominent feature would be a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.infospectroscopyonline.com The spectrum would also show two distinct carbonyl (C=O) stretching absorptions: one around 1735-1750 cm⁻¹ for the carbamate and a stronger one around 1700-1725 cm⁻¹ for the carboxylic acid. uniroma1.it Other significant peaks include the N-H stretch of the carbamate group around 3300-3500 cm⁻¹, C-H stretching of the alkyl groups just below 3000 cm⁻¹, and the C-O stretching of the ether and carboxylic acid groups in the 1300-1000 cm⁻¹ region. researchgate.netlibretexts.org

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H Stretch 3300 - 2500 Very Broad, Strong
Carbamate N-H Stretch 3500 - 3300 Medium, Sharp
Alkyl Chains C-H Stretch 2960 - 2850 Strong
Carbamate C=O Stretch 1750 - 1735 Strong
Carboxylic Acid C=O Stretch 1725 - 1700 Strong
Carbamate N-H Bend 1540 - 1520 Medium

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for assessing the purity of this compound and for purifying it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantitative purity analysis. researchgate.net Given the compound's polarity, reversed-phase HPLC is the most suitable technique. A typical method would employ a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid. Detection is commonly performed using a UV detector (at low wavelengths, ~210 nm, due to the lack of a strong chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer. sigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of reactions and to get a preliminary assessment of purity. nih.gov A silica (B1680970) gel plate would be used as the stationary phase, with a polar solvent system such as a mixture of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid as the mobile phase. Visualization can be achieved using an oxidizing stain like potassium permanganate (B83412) or ninhydrin (B49086) (after deprotection).

Future Directions and Emerging Research Avenues for 3 3 Boc Amino Propoxy Propanoic Acid

Innovations in Sustainable Synthesis and Green Chemistry Protocols

The future synthesis of 3-[3-(Boc-amino)propoxy]propanoic acid is expected to move away from traditional methods that rely on harsh reagents and organic solvents, towards more environmentally benign and efficient protocols. Key areas of innovation will likely include enzyme-catalyzed reactions, the use of continuous flow systems, and the development of greener protection/deprotection strategies.

Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable alternative for constructing and modifying amino acid derivatives. Future research could explore the use of engineered enzymes, such as lipases or acylases, for the regioselective synthesis of the core structure or for the protection and deprotection steps. researchgate.netnih.gov For instance, lipases have been successfully used for regioselective lactamization in the synthesis of related N-Boc protected compounds, a strategy that could be adapted for this linker. researchgate.net

Flow Chemistry: High-temperature flow reactors are emerging as a powerful tool for chemical synthesis, enabling rapid and controlled reactions often without the need for catalysts or extensive workups. acs.org Thermal N-Boc deprotection can be achieved in minutes in a continuous flow system using solvents like acetonitrile (B52724), avoiding the use of strong acids like trifluoroacetic acid (TFA). acs.orgresearchgate.netresearchgate.netacs.org Applying this technology to the synthesis and modification of this compound could significantly reduce waste and improve efficiency, particularly in multi-step sequences. acs.orgacs.org

Green Deprotection Methods: The removal of the Boc group is a frequent step in syntheses utilizing this linker. Traditional methods often use corrosive and environmentally harmful acids. Future protocols will likely focus on milder and more sustainable alternatives. Research into solid catalysts like silica (B1680970) gel, which can facilitate N-Boc deprotection in refluxing toluene (B28343) with high yields, presents a promising avenue. jlu.edu.cn Other solvent-free strategies, such as using catalytic amounts of iodine, also offer a greener alternative to conventional methods. nih.gov

Table 1: Comparison of Potential Green Chemistry Protocols for Boc-Group Transformations
MethodKey AdvantagesPotential Application for SynthesisReference
Enzymatic Catalysis (e.g., Lipases)High selectivity, mild reaction conditions, reduced waste.Asymmetric synthesis of the linker backbone; selective deprotection. researchgate.netnih.gov
Continuous Flow ChemistryRapid reaction times, precise temperature control, scalability, catalyst-free thermal deprotection.Efficient and automated synthesis and deprotection steps. acs.orgresearchgate.net
Silica Gel CatalysisInexpensive, reusable catalyst, simple workup.Selective deprotection of the Boc group without strong acids. jlu.edu.cn
Iodine CatalysisSolvent-free conditions, catalytic amounts of reagent.Environmentally friendly Boc deprotection. nih.gov

Expanded Applications in Chemical Biology and Advanced Bioconjugation

As a heterobifunctional linker, this compound is ideally suited for applications in chemical biology and bioconjugation, where it can bridge biomolecules with other entities like drugs, imaging agents, or solid supports. scbt.comcreative-biolabs.com Its flexible, PEG-like structure can enhance the solubility and pharmacokinetic properties of the resulting conjugates. nih.gov

Antibody-Drug Conjugates (ADCs): The precise linkage of cytotoxic drugs to antibodies is a cornerstone of modern targeted cancer therapy. nih.gov this compound could serve as a fundamental component of the linker system in ADCs. After deprotection of the amine, it can be attached to a payload, while the carboxylic acid end can be activated to react with amino groups (like lysine) on the antibody surface. Future research will focus on optimizing the linker's length and composition to ensure stability in circulation and efficient payload release at the target site. americanpharmaceuticalreview.com

PROTACs and Molecular Glues: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ligase for degradation. bldpharm.com The linker connecting the target-binding warhead and the E3 ligase ligand is critical for the efficacy of the PROTAC. The defined length and flexibility of this compound make it a candidate for constructing PROTAC libraries to systematically explore optimal linkerology for inducing protein degradation. bldpharm.com

Surface Functionalization and Biomaterials: The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors, diagnostic assays, and advanced biomaterials. scbt.com The carboxylic acid can be used to attach the linker to an aminated surface, and after Boc deprotection, the newly revealed amine can be conjugated to proteins, peptides, or nucleic acids. This allows for the creation of functionalized surfaces with controlled density and orientation of the immobilized biomolecules.

Table 2: Potential Bioconjugation Applications
Application AreaRole of the LinkerKey Research FocusReference
Antibody-Drug Conjugates (ADCs)Connects the antibody to a cytotoxic payload.Optimizing linker stability and cleavage mechanisms. nih.govamericanpharmaceuticalreview.com
PROTACsBridges the target protein binder and the E3 ligase ligand.Tuning linker length and rigidity for optimal ternary complex formation. bldpharm.com
Surface ImmobilizationAttaches biomolecules to solid supports for biosensors or arrays.Controlling orientation and density of immobilized molecules. scbt.com
Peptide/Oligonucleotide SynthesisActs as a spacer in complex synthetic constructs.Incorporating flexible linkers to modulate biological activity. genscript.com

Development of Novel Catalytic Systems for Boc-Related Transformations

Advancements in catalysis are set to provide more selective, efficient, and milder methods for transformations involving the Boc group, which are central to the utility of this compound.

Iron(III)-Catalyzed Deprotection: The use of inexpensive, abundant, and non-toxic metals like iron is a key goal of sustainable chemistry. Iron(III) salts have been shown to be effective catalysts for the selective deprotection of N-Boc groups, even in the presence of other protecting groups like Cbz (carboxybenzyl). semanticscholar.orgresearchgate.netrsc.org This process is clean and often does not require chromatographic purification. rsc.org Future work could involve optimizing these iron-based catalytic systems for use with substrates like this compound, potentially in aqueous media to further enhance their green credentials.

Chemoselective Catalysis: In complex molecules with multiple protecting groups, achieving selective deprotection is crucial. Novel catalytic systems are being developed to address this challenge. For example, methods using oxalyl chloride in methanol (B129727) have demonstrated mild and selective removal of the N-Boc group from a diverse set of compounds under room temperature conditions. nih.gov Research into catalysts that can differentiate between various types of Boc-protected amines (e.g., aliphatic vs. aromatic) will allow for more precise manipulation in multi-step synthetic routes involving versatile linkers. jk-sci.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling transformations under exceptionally mild conditions. While not yet widely applied to Boc deprotection, future research could explore the design of photocatalytic systems that can trigger the cleavage of the Boc group upon irradiation with light. This would offer temporal and spatial control over the deprotection reaction, a highly desirable feature in applications like materials science and targeted drug activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[3-(Boc-amino)propoxy]propanoic acid, and how does the Boc protection influence reaction efficiency?

  • Methodology :

  • Stepwise Protection : Introduce the Boc group to the amine via tert-butoxycarbonyl anhydride (Boc₂O) in a basic solvent (e.g., DCM with DMAP catalysis) to prevent side reactions. Subsequent coupling of the propoxypropanoic acid moiety can be achieved using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Efficiency Considerations : The Boc group enhances solubility in organic solvents and prevents undesired nucleophilic attacks during esterification or amidation steps. Monitor reaction progress via TLC or LC-MS to confirm intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Analytical Workflow :

  • NMR : Use 1^1H and 13^{13}C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl) and propoxy linkage (δ ~3.5–4.0 ppm). Compare with spectral libraries for similar Boc-protected amines .
  • Mass Spectrometry : Confirm molecular weight (exact mass: calculated via NIST data for analogous compounds) using HRMS (ESI or MALDI). For example, a Boc-protected derivative with molecular formula C₁₄H₂₅NO₆ should exhibit an [M+H]⁺ peak at ~304.17 m/z .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 210–220 nm .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of the Boc-protected amino group in propoxypropanoic acid derivatives under varying pH conditions?

  • pH-Dependent Optimization :

  • Conduct reactions at pH 8–9 (using NaHCO₃ or Et₃N) to favor Boc protection of the primary amine while minimizing hydrolysis of the ester/propoxy linkage. Adjust solvent polarity (e.g., THF vs. DMF) to balance reactivity and stability .
  • Compare regioselectivity under acidic (e.g., TFA) vs. neutral conditions using kinetic studies. For example, acidic conditions may cleave the Boc group prematurely, requiring post-synthetic neutralization .

Q. How do solvent polarity and temperature affect the stability of the Boc group during the synthesis of this compound?

  • Stability Studies :

  • Thermal Stability : Perform TGA/DSC to determine decomposition thresholds (Boc groups typically degrade above 150°C). Store intermediates at –20°C in anhydrous solvents (e.g., DCM) to prevent hydrolysis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the Boc group during coupling reactions, while protic solvents (e.g., MeOH) accelerate hydrolysis. Validate via accelerated stability testing (40°C/75% RH for 48 hours) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields when using this compound as a linker in solid-phase peptide synthesis?

  • Troubleshooting Framework :

  • Coupling Agents : Compare yields using HATU vs. DIC/Oxyma Pure. HATU may improve efficiency in sterically hindered environments but risks racemization .
  • Solid Support Compatibility : Test resin swelling in DMF vs. NMP. Poor swelling reduces accessibility of reactive sites, leading to inconsistent yields .
  • Quantitative Analysis : Use LC-MS to identify truncated sequences or Boc-deprotected byproducts. Adjust coupling times or reagent equivalents based on real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.